3,6,9,12-Tetraoxahexadecan-1-ol, phosphate
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Overview
Description
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is a chemical compound with the molecular formula C12H26O5This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is typically synthesized through the reaction of tetraethylene glycol with butanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl groups of tetraethylene glycol react with butanol to form the desired ether compound .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes with controlled reaction conditions. The reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ether linkages can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated ethers or other substituted products.
Scientific Research Applications
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Utilized in pharmaceutical formulations as an excipient and solubilizing agent.
Industry: Applied in the manufacture of cosmetics, detergents, and lubricants.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The multiple ether linkages and hydroxyl group allow it to form stable complexes with other molecules, enhancing its solubilizing and stabilizing properties .
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol: Similar in structure but lacks the terminal butyl group.
Polyethylene glycol: A polymer with similar ether linkages but varying chain lengths.
Butoxyethanol: Contains a single ether linkage and a butyl group.
Uniqueness
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is unique due to its specific combination of multiple ether linkages and a terminal hydroxyl group, which imparts distinct solubilizing and stabilizing properties. This makes it particularly useful in applications requiring high solubility and stability .
Properties
CAS No. |
84988-62-5 |
---|---|
Molecular Formula |
C12H27O8P |
Molecular Weight |
330.31 g/mol |
IUPAC Name |
2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O8P/c1-2-3-4-16-5-6-17-7-8-18-9-10-19-11-12-20-21(13,14)15/h2-12H2,1H3,(H2,13,14,15) |
InChI Key |
KYWZAVZYKUXWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCCOCCOP(=O)(O)O |
Origin of Product |
United States |
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